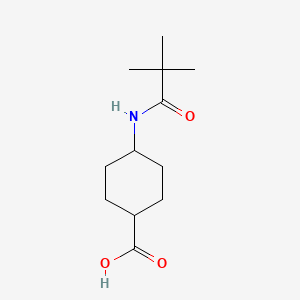

4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

4-(2,2-dimethylpropanoylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUJJESNLJSMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Amidation via Acid Chloride Intermediate

Overview:

One of the most effective methods to prepare sterically hindered amides such as 4-(2,2-dimethylpropanamido)cyclohexane-1-carboxylic acid involves first converting the carboxylic acid to its acid chloride, followed by reaction with the appropriate amine.

- The cyclohexane-1-carboxylic acid derivative is treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

- The acid chloride is then reacted with 2,2-dimethylpropylamine under controlled temperature, often in the presence of a base like triethylamine to scavenge the generated HCl.

- This method overcomes steric hindrance issues that prevent direct coupling of the acid and amine.

- High conversion efficiency, often near quantitative yields.

- Suitable for sterically hindered amides where direct coupling fails.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | SOCl₂ or oxalyl chloride, reflux | 90-95 | Acid chloride isolated or used in situ |

| Amidation | 2,2-dimethylpropylamine, base, 0-25°C | 85-95 | High purity amide obtained |

Reference: This approach is supported by findings where direct DCC or EDC coupling failed due to steric hindrance but acid chloride intermediates enabled nearly quantitative amide formation.

Curtius Rearrangement via Acyl Azides (DPPA Method)

Overview:

The Curtius rearrangement provides an alternative route involving the conversion of carboxylic acids to acyl azides, which rearrange to isocyanates that can then be converted to amides.

- The carboxylic acid is reacted with diphenylphosphoryl azide (DPPA) and a base such as triethylamine to form the acyl azide intermediate.

- Upon heating, the acyl azide undergoes Curtius rearrangement to generate an isocyanate intermediate.

- The isocyanate is then reacted with 2,2-dimethylpropylamine or an appropriate nucleophile to yield the amide.

- Avoids the use of acid chlorides.

- Can be performed in one pot with good yields.

- Useful for sensitive substrates.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acyl azide formation | DPPA, triethylamine, inert solvent, rt | 80-85 | Formation monitored by TLC |

| Curtius rearrangement | Heating (reflux), solvent like tert-butanol | 75-85 | One-pot procedure possible |

| Amide formation | Reaction with amine (2,2-dimethylpropylamine) | 80-90 | High purity amide obtained |

Reference: The DPPA method is well-documented for converting carboxylic acids to amides via acyl azides and isocyanates with moderate to high yields.

Direct Coupling Using Carbodiimide-Based Reagents (Limited for Steric Hindrance)

Overview:

Carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation from carboxylic acids and amines.

- For sterically hindered acids like 2,2-dimethyl-substituted derivatives, this method often results in low yields or incomplete reactions.

- Side reactions and difficult purification due to urea byproducts.

Reference: Studies indicate that DCC/EDC coupling failed for 2,2-dimethylbenzylphenoxyacetic acid amides due to steric and reactivity issues, suggesting limited applicability for this compound.

Hydrolysis and Salt Formation for Intermediate Preparation

Overview:

In some synthetic schemes, the cyclohexane carboxylic acid derivatives are first converted to esters or salts to improve reactivity or solubility before amidation.

- Formation of sodium salt of the carboxylic acid via reaction with sodium hydroxide.

- Esterification or nucleophilic substitution reactions to prepare intermediates.

- Subsequent hydrolysis and amidation steps.

- Facilitates purification and isolation.

- Allows for one-pot synthesis strategies.

Reference: Similar approaches have been used in related phenoxyacetic acid derivatives to enable efficient amidation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Intermediate | SOCl₂ or oxalyl chloride, amine, base, 0-25°C | 85-95 | High yield, effective for steric hindrance | Requires handling of acid chlorides |

| Curtius Rearrangement (DPPA) | DPPA, triethylamine, heat, amine | 75-90 | One-pot, avoids acid chlorides | Requires thermal control |

| Carbodiimide Coupling (DCC/EDC) | DCC or EDC, amine, base | <70 | Simple setup | Low yield for sterically hindered acids |

| Salt/Ester Intermediate | NaOH, esterification, hydrolysis | Variable | Improved solubility, purification | Multi-step, longer synthesis |

Detailed Research Findings and Notes

- The acid chloride method remains the gold standard for preparing amides with bulky substituents due to the high reactivity of acid chlorides overcoming steric hindrance.

- The DPPA-mediated Curtius rearrangement offers a versatile alternative, especially when acid chlorides are unstable or undesirable. It also allows for one-pot synthesis, reducing purification steps.

- Direct carbodiimide coupling is generally ineffective for 2,2-dimethyl substituted acids due to steric hindrance and lower reactivity of the activated acid.

- Intermediate salt or ester formation can facilitate subsequent amidation but adds complexity and may reduce overall yield.

- Reaction monitoring by TLC and purification by acid-base extraction or chromatography are standard to ensure product purity.

- Reaction conditions such as temperature, solvent choice (e.g., inert solvents like tert-butanol or isopropanol), and stoichiometry critically influence yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The amide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid or amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mécanisme D'action

The mechanism by which 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Structural and Functional Features

The following table summarizes key structural differences and applications of 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid and related compounds:

Reactivity and Stability

- Steric Effects : The 2,2-dimethylpropanamido group in the target compound introduces significant steric hindrance compared to smaller substituents like the maleimide in HMBC . This may reduce reactivity in nucleophilic substitution or coupling reactions but enhance stability against enzymatic degradation.

- Solubility : Compounds with polar groups (e.g., oxolane in ) demonstrate higher aqueous solubility than the hydrophobic dimethylpropanamido analog .

Activité Biologique

4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, also known as pivalamidocyclohexane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- IUPAC Name : 4-pivalamidocyclohexane-1-carboxylic acid

- Molecular Formula : C₁₂H₂₁NO₃

- CAS Number : 1184664-82-1

- Molecular Weight : 227.3 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Notably, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is significant for cancer therapy.

HDAC inhibitors play a crucial role in regulating gene expression by modifying histones and other proteins. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound's ability to inhibit HDACs has been quantified with IC₅₀ values as low as 0.062 μM, indicating potent activity against specific cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that the presence of the pivalamide group enhances its binding affinity to HDACs. Comparative studies with other cyclohexane carboxylic acids reveal that modifications in the amide group can significantly alter biological activity .

Case Study 1: Inhibition of Histone Deacetylases

A study focused on various cycloalkane carboxylic acids demonstrated that this compound effectively inhibited HDACs in vitro. The results indicated a dose-dependent response where higher concentrations led to increased inhibition of HDAC activity .

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 0.062 |

| Other HDAC inhibitors | Varies |

Case Study 2: Anticancer Activity

In vivo studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of cyclohexane carboxylic acids have been tested against various cancer cell lines, revealing that modifications can enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2,2-Dimethylpropanamido)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step protocol:

- Step 1 : Preparation of the cyclohexane-1-carboxylic acid backbone, often via hydrogenation of aromatic precursors or functionalization of cyclohexene derivatives.

- Step 2 : Amidation with 2,2-dimethylpropanamide using coupling agents like EDCI or HATU in the presence of DMAP and a base (e.g., EtN). Solvents such as DCM/DMF mixtures (3:1 v/v) are common, with yields optimized at room temperature over 16 hours .

- Critical Parameters : Excess coupling agents (1.2–1.5 eq) improve amidation efficiency, while impurities from incomplete purification (e.g., residual DMF) can complicate downstream applications.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : H NMR should show distinct signals for the cyclohexane protons (δ 1.2–2.5 ppm), the amide NH (δ 6.5–7.0 ppm, broad), and the carboxylic acid proton (δ 10–12 ppm, exchangeable). C NMR will confirm the carbonyl groups (amide at ~170 ppm, carboxylic acid at ~175 ppm) .

- FT-IR : Look for amide N–H stretch (~3300 cm), carboxylic acid O–H (~2500–3000 cm), and carbonyl stretches (amide at ~1650 cm, carboxylic acid at ~1700 cm) .

Q. How can researchers resolve discrepancies in melting point or solubility data reported for this compound?

- Controlled Recrystallization : Use solvents like ethanol/water mixtures to ensure consistent crystal packing.

- Thermogravimetric Analysis (TGA) : Verify decomposition points to distinguish melting points from thermal degradation.

- Solubility Testing : Standardize solvent purity and temperature (e.g., 25°C for aqueous solubility). Discrepancies may arise from polymorphic forms, as seen in related cyclohexane-carboxylic acid derivatives .

Q. What are the best practices for purifying this compound, particularly when scaling up synthesis?

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (30–70% EtOAc) for small-scale purification.

- Recrystallization : For larger batches, ethanol or acetone/water mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve polar impurities .

Q. How does the steric bulk of the 2,2-dimethylpropanamido group influence the compound’s reactivity?

The tert-butyl-like group creates steric hindrance, which:

- Slows nucleophilic attacks at the amide carbonyl.

- Reduces intermolecular hydrogen bonding, lowering melting points compared to less bulky analogs.

- Increases lipophilicity, as evidenced by logP calculations (e.g., ~1.8 vs. 1.2 for unsubstituted analogs) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL refine the structural model of this compound, especially when handling twinned crystals?

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning effects.

- SHELXL Workflow : Apply the TWIN/BASF commands to model twinning fractions. The rigid cyclohexane ring allows constraints (e.g., DFIX for C–C bonds). Validate with R < 5% and wR < 12% .

- Example : A related cyclohexane-carboxylic acid derivative refined with SHELXL achieved a final R-factor of 4.3% despite 30% twinning .

Q. What strategies can address contradictions in bioactivity data, such as inconsistent enzyme inhibition results?

- Assay Standardization : Control pH (e.g., 7.4 for physiological conditions) and solvent (DMSO ≤1% v/v).

- Metabolite Screening : Use LC-MS to check for in situ degradation (e.g., hydrolysis of the amide group).

- Docking Studies : Compare binding poses in enzyme active sites; steric clashes with the 2,2-dimethyl group may explain variability .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what are the limitations?

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 50%) due to the carboxylic acid’s polarity.

- P-gp Efflux Risk : The bulky amide group may reduce P-gp binding, enhancing CNS penetration in analogs.

- Caveats : Predictions often underestimate active transport or tissue-specific metabolism .

Q. What experimental evidence supports the compound’s potential as a neurotransmitter modulator?

- Structural Analogues : Piperazine- and cyclohexane-carboxylic acid derivatives show affinity for serotonin (5-HT) and dopamine receptors.

- In Vitro Binding : Competitive assays with H-labeled ligands (e.g., ketanserin for 5-HT) can quantify receptor affinity (K values).

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Q. How do pH-dependent solubility profiles impact formulation strategies for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.